molecular formula C21H22FN5O2S B2705590 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide CAS No. 1170817-58-9

2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide

Cat. No.: B2705590
CAS No.: 1170817-58-9
M. Wt: 427.5
InChI Key: DJAHTJRIISCKOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide is a structurally complex molecule featuring a pyrimidine core modified with a thioether-linked acetamide moiety, a 4-(2-fluorophenyl)piperazine substituent, and a furan-2-ylmethyl group. This article provides a detailed comparison of this compound with structurally analogous molecules, focusing on key structural, physicochemical, and pharmacological distinctions.

Properties

IUPAC Name

2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2S/c22-17-5-1-2-6-18(17)26-7-9-27(10-8-26)19-12-21(25-15-24-19)30-14-20(28)23-13-16-4-3-11-29-16/h1-6,11-12,15H,7-10,13-14H2,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJAHTJRIISCKOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2F)C3=CC(=NC=N3)SCC(=O)NCC4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((6-(4-(2-fluorophenyl)piperazin-1-yl)pyrimidin-4-yl)thio)-N-(furan-2-ylmethyl)acetamide is a synthetic organic molecule that has attracted attention in medicinal chemistry due to its complex structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and therapeutic potential.

Chemical Structure

The compound features several key structural components:

  • Piperazine ring : Known for its role in various pharmacologically active compounds.
  • Pyrimidine ring : Associated with diverse biological activities, particularly in anticancer and antiviral domains.
  • Thioether linkage : Enhances lipophilicity and may influence biological interactions.
  • Furan moiety : Contributes to the compound's reactivity and potential biological effects.

Anticancer Activity

Research indicates that compounds containing piperazine and pyrimidine derivatives exhibit significant anticancer properties. For instance, studies have shown that similar piperazine derivatives can inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth. The thioether linkage may enhance the bioavailability of the compound, making it a candidate for further development as an anticancer agent .

Neuropharmacological Effects

The presence of the piperazine ring suggests potential interactions with neurotransmitter receptors. Compounds with similar structures have been reported to exhibit activity at serotonin and dopamine receptors, which are crucial in treating psychiatric disorders. The fluorophenyl substitution may enhance receptor affinity and selectivity .

The proposed mechanism of action for this compound involves:

  • Receptor Binding : The compound may bind to specific receptors, modulating their activity.
  • Signal Transduction : Interaction with cellular signaling pathways could lead to altered gene expression and cellular responses.
  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes involved in cancer progression or neurotransmitter metabolism, suggesting a possible pathway for this compound as well .

Study 1: Antitumor Activity

A study evaluated the anticancer efficacy of a related compound in vitro against various cancer cell lines. The results demonstrated that the compound exhibited IC50 values in the low micromolar range, indicating potent antitumor activity. The study also highlighted the compound's ability to induce apoptosis in cancer cells through mitochondrial pathways .

Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological properties of piperazine derivatives. The results indicated that these compounds could act as selective serotonin reuptake inhibitors (SSRIs), with potential applications in treating depression and anxiety disorders. The binding affinity was assessed using radiolabeled ligand binding assays, confirming significant interactions with serotonin receptors .

Data Tables

Property Value
Molecular FormulaC23H24FN5OS
Molecular Weight437.5 g/mol
IUPAC Name2-[6-[4-(2-fluorophenyl)piperazin-1-yl]pyrimidin-4-yl]sulfanyl-N-(furan-2-ylmethyl)acetamide
Anticancer IC50Low micromolar range
Neurotransmitter TargetSerotonin receptors

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds with similar structural motifs show significant efficacy against various cancer cell lines. For instance, derivatives of piperazine and pyrimidine have been evaluated for their ability to inhibit tumor growth in breast cancer models. In one study, a related compound demonstrated an IC50 value of 18 μM against human breast cancer cells, suggesting that modifications to the piperazine structure can yield potent anticancer agents .

Antimicrobial Properties

Compounds featuring the pyrimidine-piperazine linkage have been investigated for their antimicrobial properties. A study focusing on similar derivatives found significant activity against Mycobacterium tuberculosis, with certain compounds exhibiting IC50 values as low as 1.35 μM . The thioether linkage in the target compound may enhance its interaction with microbial targets, potentially leading to new treatments for resistant strains.

Neurological Applications

The piperazine moiety is often associated with neuroactive compounds. Research has shown that derivatives can act as selective inhibitors of equilibrative nucleoside transporters (ENTs), which play crucial roles in neurotransmitter regulation and chemotherapy . The compound's structure suggests potential for modulating neurotransmitter systems, making it a candidate for further exploration in treating neurological disorders.

Case Studies

StudyFocusFindings
AnticancerCompound exhibited IC50 of 18 μM against breast cancer cells.
AntimicrobialCertain derivatives showed IC50 values between 1.35 - 2.18 μM against Mycobacterium tuberculosis.
NeurologicalIdentified as a selective inhibitor of ENT2, indicating potential for neurological applications.

Comparison with Similar Compounds

Table 1: Structural and Predicted Physicochemical Comparisons

Compound Molecular Weight logP (Predicted) Key Substituents Potential Solubility (mg/mL)
Target Compound 416.44 ~2.5 2-fluorophenylpiperazine, furan ~0.1 (low, due to hydrophobicity)
CAS 899541-07-2 417.47 ~3.0 4-methylpiperazine, CF3, thiophene ~0.05 (lower solubility)
Compound 319.39 ~1.8 4,6-dimethylpyrimidine, methylpyridine ~1.0 (moderate)
Compound ~450.50 ~2.2 4-methoxyphenylpiperazine, benzothiazole ~0.2

Key Observations :

  • The target compound’s logP (~2.5) balances lipophilicity for membrane penetration while avoiding excessive hydrophobicity.
  • The furan group’s electron-rich nature may increase reactivity but reduce metabolic stability compared to thiophene or pyridine .

Q & A

Q. Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to verify substituent positions (e.g., piperazine ring protons at δ 2.5–3.5 ppm; furan protons at δ 6.3–7.4 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]⁺ ion matching theoretical mass within 3 ppm error) .
  • HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance pharmacological profiles?

Q. Methodological Answer :

  • Analog synthesis : Modify substituents (e.g., fluorophenyl group, furan moiety) to test hypotheses about hydrogen bonding, lipophilicity, or steric effects .
  • In vitro assays : Measure binding affinity (e.g., radioligand displacement for receptor targets) or enzyme inhibition (IC₅₀ values) .
  • Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict interactions with target proteins (e.g., kinases, GPCRs) .

Advanced: How to resolve contradictions between in vitro and in vivo efficacy data?

Q. Methodological Answer :

  • Bioavailability assessment : Measure solubility (shake-flask method) and permeability (Caco-2 cell monolayers) to identify absorption limitations .
  • Metabolic stability : Incubate with liver microsomes to identify rapid degradation pathways (e.g., cytochrome P450-mediated oxidation) .
  • Pharmacokinetic (PK) studies : Profile plasma concentration-time curves in rodent models to correlate exposure with efficacy .

Advanced: What experimental designs assess stability under physiological conditions?

Q. Methodological Answer :

  • pH stability : Incubate in buffers (pH 1.2–7.4) at 37°C and analyze degradation via LC-MS.
  • Simulated gastric/intestinal fluids : Use USP dissolution apparatus to mimic GI tract conditions .
  • Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation products .

Basic: What in vitro models are appropriate for initial pharmacological screening?

Q. Methodological Answer :

  • Cancer cell lines : Test cytotoxicity (MTT assay) in HeLa or MCF-7 cells .
  • Receptor binding assays : Use radiolabeled ligands (e.g., [³H]-spiperone for dopamine D2 receptors) to measure affinity .

Advanced: Which computational methods predict target interactions?

Q. Methodological Answer :

  • Molecular dynamics simulations : Simulate ligand-protein interactions (e.g., GROMACS) to study conformational changes .
  • Free-energy perturbation (FEP) : Calculate binding free energy differences for analog prioritization .

Advanced: How to elucidate metabolic pathways for structural optimization?

Q. Methodological Answer :

  • In vitro metabolism : Use hepatocytes or liver microsomes with NADPH cofactors; identify metabolites via LC-MS/MS .
  • Isotope labeling : Synthesize ¹⁴C-labeled analogs to trace metabolic fate in vivo .

Basic: Best practices for ensuring synthetic reproducibility?

Q. Methodological Answer :

  • Standardized protocols : Document reaction parameters (e.g., stoichiometry, solvent purity) .
  • Inter-lab validation : Share batches between labs for NMR and HPLC cross-verification .

Advanced: Statistical approaches for dose-response analysis in preclinical studies?

Q. Methodological Answer :

  • Nonlinear regression : Fit data to sigmoidal models (e.g., Hill equation) to estimate EC₅₀ values .
  • ANOVA with post-hoc tests : Compare treatment groups (e.g., Tukey’s HSD for multiple comparisons) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.